3-(benzylamino)pyridine-4-carboxylic acid
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Overview
Description
3-(Benzylamino)pyridine-4-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with a benzylamino group at the 3-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylamino)pyridine-4-carboxylic acid typically involves the following steps:
Nitration and Reduction: The starting material, 4-chloropyridine, undergoes nitration to form 4-nitropyridine. This is followed by reduction to yield 4-aminopyridine.
Benzylation: The 4-aminopyridine is then reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form 3-(benzylamino)pyridine.
Carboxylation: Finally, the benzylated product is carboxylated using carbon dioxide under high pressure and temperature to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives such as benzylamino-pyridine-4-carboxylic acid N-oxide.
Reduction: Reduced derivatives such as benzylamino-pyridine-4-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzylamino)pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(benzylamino)pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, thereby inhibiting their activity. The carboxylic acid group can also participate in ionic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyridine-4-carboxylic acid: Lacks the benzylamino group, making it less hydrophobic and potentially less active in certain biological assays.
3-Aminopyridine-4-carboxylic acid: Similar structure but without the benzyl group, which may affect its binding properties and overall activity.
Uniqueness
3-(Benzylamino)pyridine-4-carboxylic acid is unique due to the presence of both the benzylamino and carboxylic acid groups, which confer distinct chemical and biological properties. The benzyl group enhances hydrophobic interactions, while the carboxylic acid group provides opportunities for ionic interactions, making this compound versatile for various applications.
Properties
CAS No. |
1461601-25-1 |
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Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
3-(benzylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)11-6-7-14-9-12(11)15-8-10-4-2-1-3-5-10/h1-7,9,15H,8H2,(H,16,17) |
InChI Key |
WQXQGYTXHBAVJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CN=C2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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